molecular formula C21H19F3N2O B2685038 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 852138-37-5

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2685038
CAS No.: 852138-37-5
M. Wt: 372.391
InChI Key: LXSNIFQTLJXOEH-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for noxious environmental irritants and endogenous inflammatory mediators. Its activation is linked to the pathogenesis of neuropathic and inflammatory pain, respiratory diseases, and itch. This carbazole-based compound has been identified as a lead structure in the development of novel analgesic agents, exhibiting high efficacy in blocking channel activation by agonists such as allyl isothiocyanate (AITC). Research utilizing this antagonist focuses on elucidating the role of TRPA1 in various pain pathways and inflammatory conditions , providing critical insights for target validation and the discovery of new therapeutic strategies for chronic pain management. The compound's specific interaction with the TRPA1 channel makes it an invaluable pharmacological tool for dissecting complex nociceptive signaling mechanisms in both in vitro and in vivo models.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O/c22-21(23,24)15-8-6-14(7-9-15)20(27)25-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)26-19/h5-11,26H,1-4,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSNIFQTLJXOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide is a derivative of the tetrahydrocarbazole family, which has garnered attention for its potential biological activities. This compound exhibits a unique structural configuration that may influence its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula for this compound is C24H22F3N2OC_{24}H_{22}F_3N_2O, with a molecular weight of approximately 422.44 g/mol. The compound features a tetrahydrocarbazole moiety linked to a trifluoromethylbenzamide group, which enhances its lipophilicity and may improve its bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Tetrahydrocarbazole : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Functionalization : The tetrahydrocarbazole is then reacted with trifluoromethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the desired amide compound.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, derivatives of tetrahydrocarbazole have been shown to inhibit neuronal cell death induced by excitotoxic agents like glutamate. Studies have demonstrated that certain carbazole derivatives can activate signaling pathways associated with cell survival and neuroprotection .

Antitumor Activity

The antitumor potential of N-substituted carbazoles has been documented extensively. In vitro studies have revealed that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, compounds derived from tetrahydrocarbazole have been reported to inhibit topoisomerase II activity at lower concentrations than standard chemotherapeutic agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : Preliminary studies suggest that N-substituted carbazoles can bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Antioxidative Properties : The antioxidative capacity of these compounds may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Howorko et al. (2015)N-substituted carbazoleAntitumor (A549 cell line)5.9 µg/mL
Saturnino et al. (2016)Carbazole derivativesSTAT3 inhibition50 µM
Recent Review (2023)Various carbazole derivativesNeuroprotective effects3 µM

These findings underscore the therapeutic potential of this compound and its derivatives in treating neurological disorders and cancers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several benzamide-carbazole derivatives, differing primarily in the substituents on the benzamide ring and modifications to the carbazole core. Key analogues include:

Compound Name Benzamide Substituent Carbazole Modification Molecular Weight (g/mol) Key Properties
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-4-(trifluoromethyl)benzamide (Target Compound) -CF₃ None ~407.4 (estimated) High lipophilicity (logP ~4.2*); strong electron-withdrawing -CF₃ group
4-(Dimethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide -SO₂N(CH₃)₂ None ~429.5 Moderate polarity due to sulfonamide; lower logP (~2.8*)
(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide -F Dimethylamino group at C3 (R) ~393.5 Reduced steric bulk; improved solubility (logP ~3.1*)

*Estimated using fragment-based methods.

  • Fluorine (-F) : The -F substituent (as in ) offers smaller steric hindrance, favoring tighter binding in constrained active sites. Its electronegativity may strengthen hydrogen bonds or dipole interactions .
  • Sulfonamide (-SO₂N(CH₃)₂) : Introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to -CF₃ .

Carbazole Core Modifications

The carbazole scaffold in the target compound is unmodified, whereas analogues like feature a dimethylamino group at the C3 position in an R-configuration. This modification could alter:

  • Conformational flexibility: The dimethylamino group may stabilize specific conformations via intramolecular interactions.

Hypothetical Binding Interactions

Using Glide XP docking models , the -CF₃ group may engage in hydrophobic enclosure within protein pockets, while the carbazole nitrogen could participate in π-π stacking or hydrogen bonding. In contrast:

  • The -SO₂N(CH₃)₂ analogue might form stronger hydrogen bonds via sulfonamide oxygen atoms.
  • The -F analogue could exploit halogen bonding or fit into smaller subsites due to reduced substituent size .

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